REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].Cl>CO>[ClH:1].[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5] |f:3.4|
|
Name
|
|
Quantity
|
1.75 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(N)C=CC1F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
drying (40° C., HV)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC=1C=C(N)C=CC1F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |